N-(2-Fluorobenzyl)-1-heptanamine

Description

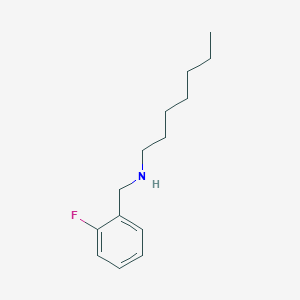

N-(2-Fluorobenzyl)-1-heptanamine is a primary amine characterized by a 2-fluorobenzyl group attached to a linear heptyl chain. The compound’s structure combines a hydrophobic aliphatic chain with an electron-deficient aromatic ring due to fluorine substitution. The fluorine atom at the ortho position likely enhances metabolic stability and influences electronic interactions, making it relevant in medicinal chemistry or agrochemical research.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]heptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN/c1-2-3-4-5-8-11-16-12-13-9-6-7-10-14(13)15/h6-7,9-10,16H,2-5,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISUBIHUNVLLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-1-heptanamine typically involves the reaction of 2-fluorobenzyl chloride with 1-heptanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-1-heptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-1-heptanamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-heptanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 2-fluorobenzyl moiety is a recurring feature in pharmaceuticals and bioactive molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Comparative Insights

Fluorine Substitution Effects

- Electronic and Metabolic Stability: The 2-fluorobenzyl group in this compound and AMGbis010 enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., benzylamine derivatives) .

- Lipophilicity : The heptyl chain in this compound increases logP (~4.5) significantly compared to shorter-chain analogs like 2-fluorobenzylamine (logP ~1.7) or cyclic derivatives like Imp. E(EP) (logP ~2.8). This suggests superior membrane permeability but reduced aqueous solubility.

Chain Length and Functional Group Impact

- Heptyl Chain : The extended aliphatic chain in this compound may enhance hydrophobic interactions in biological systems, contrasting with the rigid heterocycles in AMGbis010 or Imp. E(EP). This could position it as a candidate for lipid-rich tissue penetration or sustained release formulations.

- Amine vs.

Pharmacological and Industrial Relevance

- AMGbis010 : As a κ-opioid receptor modulator, its 2-fluorobenzyl group is critical for receptor affinity. The target compound’s simpler structure may lack such specificity but could serve as a precursor or metabolite .

- Pharmaceutical Impurities : Imp. E(EP) highlights the importance of fluorinated benzyl groups in drug design, though its benzodiazepine core limits direct comparison. The target’s primary amine structure may align more with agrochemicals (e.g., pesticide intermediates in ).

Biological Activity

N-(2-Fluorobenzyl)-1-heptanamine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated benzyl group attached to a heptanamine backbone. The presence of the fluorine atom is believed to enhance the compound's biological activity by affecting its interaction with biological targets.

- Molecular Formula : C14H22FN

- Molecular Weight : 223.33 g/mol

- IUPAC Name : N-(2-fluorobenzyl)heptan-1-amine

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction can yield amine derivatives.

- Substitution : The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amine derivatives |

| Substitution | Sodium azide (NaN₃), Sodium methoxide (NaOCH₃) | Substituted benzyl derivatives |

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. The fluorine atom in the benzyl group enhances binding affinity to certain receptors, which may lead to various pharmacological effects. The exact molecular targets and pathways involved can vary based on the context of use.

Research Findings

- Receptor Binding Studies : In studies comparing various N-benzyl compounds, this compound exhibited lower binding affinity and efficacy at serotonin receptors compared to other analogs. Specifically, it was found to have inferior affinity for the 5-HT_2A receptor when compared to compounds with different substitutions .

- Therapeutic Potential : this compound has been explored for its potential therapeutic properties. It has been investigated as a precursor in drug development due to its structural characteristics that may influence pharmacodynamics .

- Comparison with Similar Compounds : When compared with related compounds such as N-(2-Fluorobenzyl)-1-hexanamine and N-(2-Fluorobenzyl)-1-octanamine, this compound displayed unique properties attributed to its specific chain length and fluorination, which affect both chemical reactivity and biological activity .

Case Studies

- A study focused on the synthesis and structure–activity relationships of various N-benzyl derivatives highlighted that compounds similar to this compound generally showed reduced activity at serotonin receptors when larger substituents were present. This trend emphasizes the importance of molecular size and structure in determining biological efficacy .

Q & A

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model binding poses against serotonin (5-HT) or dopamine receptors. Prioritize fluorobenzyl interactions with hydrophobic pockets and amine groups for hydrogen bonding.

- In Vitro Radioligand Binding Assays : Incubate the compound with receptor-expressing cell membranes (e.g., HEK293 cells) and measure displacement of radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2 receptors).

- Functional Assays : Monitor intracellular cAMP or calcium flux via fluorescent probes to assess agonism/antagonism. Compare results with structurally similar compounds (e.g., 2-fluorobenzyl acetamides) to identify SAR trends .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives to elucidate key pharmacophores?

Q. Advanced

- Systematic Substituent Variation : Synthesize analogs with modifications to the fluorobenzyl group (e.g., para- vs. ortho-fluoro) and heptanamine chain (branching, length).

- Biological Profiling : Test analogs in receptor-binding assays (see FAQ 4) and metabolic stability assays (e.g., hepatic microsomal incubation with LC-MS quantification).

- Computational Modeling : Apply QSAR models to correlate structural descriptors (logP, polar surface area) with activity. Compare with triazole- or thienopyrimidine-based fluorobenzyl derivatives for cross-pharmacophore insights .

How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?

Q. Advanced

- In Vitro Microsomal Assays : Incubate the compound (1–10 µM) with pooled human liver microsomes (HLMs) and NADPH cofactor at 37°C. Sample at intervals (0, 15, 30, 60 min) and quench with acetonitrile.

- LC-MS/MS Analysis : Quantify parent compound depletion using a C18 column and MRM transitions. Calculate half-life (t½) and intrinsic clearance (CLint).

- Metabolite Identification : Use high-resolution MS/MS to detect phase I metabolites (e.g., N-dealkylation, hydroxylation). Compare fragmentation patterns with synthetic standards .

What strategies mitigate challenges in solubility during pharmacological assays for this compound?

Q. Advanced

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without disrupting assay integrity.

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, which are cleaved in vivo.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release, as validated for fluorobenzyl-containing drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.